Strontium ranelate heptahydrate

Vue d'ensemble

Description

Strontium ranelate heptahydrate is a compound used primarily in the treatment of osteoporosis. It is a strontium (II) salt of ranelic acid and is known for its unique dual action on bone metabolism, both increasing bone formation and reducing bone resorption. This compound is marketed under various trade names and has been studied for its potential benefits in slowing the progression of osteoarthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of strontium ranelate heptahydrate involves the reaction of strontium carbonate with ranelic acid in an aqueous medium. The process typically includes the following steps:

- Dissolution of ranelic acid in water.

- Addition of strontium carbonate to the solution.

- Heating the mixture to facilitate the reaction.

- Crystallization of the product by cooling the solution.

- Filtration and drying to obtain the heptahydrate form .

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Strontium ranelate heptahydrate primarily undergoes complexation reactions due to the presence of strontium ions and ranelic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions:

Complexation: Involves reagents such as strontium carbonate and ranelic acid in aqueous solutions.

Hydration: Controlled hydration to achieve the heptahydrate form.

Major Products: The primary product of these reactions is this compound itself, with no significant by-products under controlled conditions .

Applications De Recherche Scientifique

Scientific Research Applications

Strontium ranelate heptahydrate has been utilized in various research domains, particularly in osteoporosis treatment and bone health studies. The following sections outline its key applications.

Osteoporosis Treatment

This compound has been extensively studied for its effectiveness in treating osteoporosis, especially in postmenopausal women. Clinical trials have demonstrated that it significantly reduces the risk of both vertebral and nonvertebral fractures. For instance, the Treatment of Peripheral Osteoporosis (TROPOS) study indicated that daily administration of 2 g of strontium ranelate led to a notable decrease in fracture incidences over five years .

Key Findings:

- Reduction in Fractures: The compound was shown to reduce the risk of nonvertebral fractures by approximately 36% .

- Bone Mineral Density Increase: Patients exhibited significant increases in spine and hip bone mineral density (BMD) after treatment .

Bone Health Research

Research utilizing this compound focuses on understanding its effects on bone metabolism. Studies indicate that it enhances osteoblast activity (bone formation) while inhibiting osteoclast activity (bone resorption), contributing to improved bone health.

Mechanisms Explored:

- Osteoblast Stimulation: Strontium ions promote osteoblast proliferation and differentiation.

- Osteoclast Inhibition: The compound reduces osteoclastogenesis, thereby decreasing bone resorption rates.

Drug Formulation Development

In pharmaceutical development, this compound serves as a model compound for creating new formulations aimed at improving bioavailability and therapeutic efficacy. Its unique properties allow researchers to explore innovative delivery methods and dosage forms .

Clinical Trials

This compound continues to be a focal point in clinical trials aimed at evaluating long-term safety and effectiveness. These trials help refine treatment protocols for osteoporosis, ensuring that patients receive optimal care based on robust scientific evidence.

Case Study Example:

- A clinical trial involving women aged 50-65 with severe osteoporosis demonstrated significant reductions in vertebral fracture risk over four years with a daily dose of 2 g of strontium ranelate .

Comparative Studies

The compound is frequently compared with other osteoporosis treatments to assess its unique advantages. Its dual mode of action—enhancing bone formation while decreasing resorption—sets it apart from many existing therapies .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Osteoporosis Treatment | Reduces nonvertebral fracture risk by ~36% |

| Bone Health Research | Stimulates osteoblasts; inhibits osteoclasts |

| Drug Formulation Development | Serves as a model for improving bioavailability |

| Clinical Trials | Significant reduction in vertebral fractures over 4 years |

| Comparative Studies | Unique dual action compared to other therapies |

Mécanisme D'action

Strontium ranelate heptahydrate exerts its effects through a dual mechanism:

Bone Formation: It stimulates osteoblasts, the cells responsible for bone formation, leading to increased deposition of new bone.

Bone Resorption: It inhibits osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss.

The molecular targets involved include the calcium-sensing receptor, which plays a crucial role in bone metabolism. Activation of this receptor by strontium ions leads to the observed effects on bone cells .

Comparaison Avec Des Composés Similaires

Strontium Citrate: Another strontium salt used in bone health supplements.

Strontium Chloride: Used in various industrial applications and as a supplement.

Comparison: Strontium ranelate heptahydrate is unique in its dual action on bone metabolism, which is not observed with other strontium compounds. While strontium citrate and strontium chloride also provide strontium ions, they do not have the same efficacy in reducing bone resorption and increasing bone formation simultaneously .

Activité Biologique

Strontium ranelate heptahydrate (CAS Number: 135459-87-9) is a unique compound used primarily in the treatment of osteoporosis. Its biological activity is characterized by a dual mechanism that promotes bone formation while inhibiting bone resorption. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆N₂O₈SSr₂ |

| Molecular Weight | 513.49 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Melting Point | >310 °C (decomposes) |

| Solubility | Soluble in water (1 mg/mL) |

Strontium ranelate acts through several biological pathways:

- Bone Metabolism Modulation : It stimulates calcium-sensing receptors (CaSR), promoting the differentiation of pre-osteoblasts into osteoblasts, which increases bone formation .

- Inhibition of Osteoclast Activity : The compound inhibits osteoclastogenesis and enhances osteoclast apoptosis, thereby reducing bone resorption .

- Cartilage Protection : Recent studies suggest that strontium ranelate can also reduce cartilage degeneration in osteoarthritis by improving chondrocyte survival and matrix synthesis .

Clinical Efficacy

Strontium ranelate has been shown to be effective in various clinical settings:

- Osteoporosis Treatment : It significantly reduces the risk of vertebral and non-vertebral fractures in postmenopausal women. A meta-analysis indicated that strontium ranelate treatment resulted in a 41% reduction in vertebral fractures and a 36% reduction in non-vertebral fractures compared to placebo .

- Osteoarthritis Management : In animal models, high doses of strontium ranelate have demonstrated the ability to attenuate cartilage degeneration and improve bone remodeling parameters .

Case Study 1: Postmenopausal Osteoporosis

A double-blind, placebo-controlled trial involving 7,700 postmenopausal women showed that those treated with strontium ranelate experienced significant increases in bone mineral density (BMD) at the lumbar spine and hip after three years compared to those receiving placebo.

Case Study 2: Osteoarthritis

In a study involving rats with induced osteoarthritis, treatment with high-dose strontium ranelate resulted in decreased chondrocyte apoptosis and improved expression of SOX9, a critical factor for cartilage health. Histological evaluations indicated reduced cartilage degeneration and improved subchondral bone quality after six weeks of treatment .

Table 1: Summary of Nonclinical Studies on Strontium Ranelate

| Study Reference | Animal Model | Dose (mg/kg/day) | Effects Observed |

|---|---|---|---|

| Storey et al., 1961 | Juvenile Rats | 140 | No effects on bone; NOAEL established |

| Marie et al., 1985 | Adult Rats | 634 | Increased osteoid volume; impaired mineralization |

| Fischer et al., 2011 | Adult Male Rats | 200 | Growth plate thickening; reversible effects observed |

Propriétés

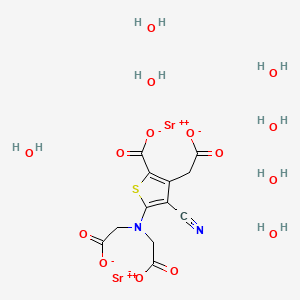

IUPAC Name |

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMMKFQLHGVSRL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O15SSr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046918 | |

| Record name | Strontium ranelate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796104-87-5, 135459-87-9 | |

| Record name | Strontium ranelate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium ranelate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM RANELATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?

A1: The research highlights several advantages of the novel method for producing this compound []:

- Controlled Water Content: The produced this compound exhibits a consistent water content ranging from 19.0% to 20.4%. []

- High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []

- Enhanced Stability: The produced this compound demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.